molecular formula C16H18O10 B1674053 Fraxin CAS No. 524-30-1

Fraxin

Cat. No. B1674053
CAS RN: 524-30-1
M. Wt: 370.31 g/mol
InChI Key: CRSFLLTWRCYNNX-QBNNUVSCSA-N
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Description

Fraxin is a beta-D-glucoside that is fraxetin attached to a beta-D-glucopyranosyl group at position 8 via a glycosidic linkage . It is a natural product isolated from the leaves of Fraxinus excelsior and exhibits potent hepatoprotective effects in vitro and in vivo . It has a role as a plant metabolite, an anti-inflammatory agent, and a hepatoprotective agent .


Synthesis Analysis

Fraxin can be synthesized from three different substrates using engineered Escherichia coli . Three distinct routes, from ferulic acid, esculetin, and scopoletin, were designed for the synthesis of fraxin .


Molecular Structure Analysis

Fraxin has a molecular formula of C16H18O10 . Its IUPAC name is 7-hydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one .


Chemical Reactions Analysis

Fraxin has been shown to have potent anti-oxidative stress action . It significantly reduced symptoms of UC, such as body weight loss, colonic length shortening, and histological damage .


Physical And Chemical Properties Analysis

Fraxin has a molecular weight of 370.31 g/mol . It is a beta-D-glucoside, a hydroxycoumarin, and an aromatic ether .

Scientific Research Applications

1. Mitochondrial Stress and Lifespan Extension

Fraxin, particularly its role in mitochondrial proteins like frataxin, has been studied extensively. A study by Schiavi et al. (2015) identified mitochondrial autophagy as an evolutionarily conserved response to frataxin silencing. This process is involved in lifespan extension in response to mitochondrial stress, suggesting potential therapeutic strategies for mitochondrial-associated, age-related disorders (Schiavi et al., 2015).

2. Implications in Neurodegenerative Disorders

Fraxin's impact on neurodegenerative diseases like Friedreich's ataxia has been a key focus. Adamec et al. (2000) explored the iron-dependent self-assembly of yeast frataxin and its implications for understanding Friedreich ataxia. This study provided insights into frataxin's role in mitochondrial iron homeostasis and protection from iron-induced formation of free radicals (Adamec et al., 2000).

3. Pharmacological and Biological Activities

Fraxin has been identified in various plants, such as those in the Fraxinus genus, demonstrating diverse pharmacological activities. A review by Sarfraz et al. (2017) highlighted the pharmacotherapeutic properties of Fraxinus plants, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects (Sarfraz et al., 2017).

4. Anti-Inflammatory Effects

Fraxin's anti-inflammatory properties have been examined, particularly its role in acute lung injury. Li et al. (2019) found that fraxin ameliorates lipopolysaccharide-induced acute lung injury in mice by inhibiting the NF-κB and NLRP3 signalling pathways (Li et al., 2019).

5. Hepatoprotective Properties

The hepatoprotective effects of fraxin have been explored in several studies. Niu et al. (2017) demonstrated that fraxin protects against carbon tetrachloride-induced hepatotoxicity in vitro and in vivo, highlighting its potential as a hepatoprotective agent (Niu et al., 2017).

6. Applications in Traditional Medicine

Cortex Fraxini, containing fraxin, has been used in traditional Chinese medicine. Wang et al. (2016) conducted a study to understand the metabolic profile of Cortex Fraxini in rats, providing valuable insights for pharmacokinetic and pharmacological research (Wang et al., 2016).

7. Antioxidant Activity

Fraxin's antioxidant properties have been highlighted in various studies. Chang et al. (2017) investigated the hepatoprotective effects of fraxin, demonstrating its potent antioxidant activity and the underlying signaling mechanisms (Chang et al., 2017).

properties

IUPAC Name

7-hydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)15(11(7)20)26-16-13(22)12(21)10(19)8(5-17)24-16/h2-4,8,10,12-13,16-17,19-22H,5H2,1H3/t8-,10-,12+,13-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSFLLTWRCYNNX-QBNNUVSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200410
Record name Fraxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fraxin

CAS RN

524-30-1
Record name Fraxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fraxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fraxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(β-D-glucopyranosyloxy)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.597
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Record name FRAXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7M270Y072
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,700
Citations
WK Whang, HS Park, IH Ham, M Oh… - … & molecular medicine, 2005 - nature.com
… fraxin and to compare antioxidative effect of fraxin with its structurally related chemicals. Of the coumarins, protective effects of fraxin … Fraxin showed free radical scavenging effect at high …
Number of citations: 117 www.nature.com
Ö Topdağı, A Tanyeli, FNE Akdemir, E Eraslan… - Life sciences, 2020 - Elsevier
… It has been purposed in this study to research the possible protective effects of fraxin on … levels and these results attenuated in IR fraxin + 10 mg/kg, and IR + fraxin 50 mg/kg groups. …
Number of citations: 35 www.sciencedirect.com
H Yao, J Zhao, XY Song - Brain Research Bulletin, 2022 - Elsevier
… Therefore, we guessed that fraxin has a potential role in treating I/R-induced brain … fraxin attenuated neurological damage and brain edema in the MCAO rat model. Meanwhile, fraxin …
Number of citations: 10 www.sciencedirect.com
X Niu, F Liu, W Li, W Zhi, Q Yao, J Zhao, G Yang… - Biomedicine & …, 2017 - Elsevier
… Thus, the purpose of this study is to evaluate the protective effect of fraxin against CCl 4 -… mechanisms of hepatoprotective effect for fraxin. In mice model, pretreatment with fraxin (10, 20 …
Number of citations: 35 www.sciencedirect.com
X Ma, X Liu, J Feng, D Zhang, L Huang, D Li, L Yin, L Li… - Inflammation, 2019 - Springer
… of fraxin on ARDS have yet to be reported. In the present study, the protective effect of fraxin in … The fraxin dosage used in this study was based on pre-experimental results and previous …
Number of citations: 26 link.springer.com
W Li, W Li, L Zang, F Liu, Q Yao, J Zhao, W Zhi… - International …, 2019 - Elsevier
… to explore the potential effect of fraxin on LPS-induced lung injury … fraxin when the fraxin concentration ranged from 10 to 320 μM compared with that of the control group. When the fraxin …
Number of citations: 29 www.sciencedirect.com
A Owczarek, A Kłys, MA Olszewska - Talanta, 2019 - Elsevier
A fast and precise qNMR method was developed for quantification of major bioactive constituents in the bark of horse chestnut and dry extracts prepared thereof. The method was …
Number of citations: 30 www.sciencedirect.com
BY Chang, YS Jung, CS Yoon, JS Oh, JH Hong… - Molecules, 2017 - mdpi.com
… Fraxin protected Hep G2 cells through Nrf2 pathway-dependent HO-1 expression. The results of this study indicate that fraxin shows potent hepatoprotective effects in vitro and in vivo, …
Number of citations: 27 www.mdpi.com
G Stanić, B Juričić, D Brkić - Croatica chemica acta, 1999 - hrcak.srce.hr
Selective and sensitive HPLC method was used for simultaneous determination of esculin and fraxin in a methanolic extract of horse-chestnut bark (A. hippocastanum L.). The samples …
Number of citations: 38 hrcak.srce.hr
C Li, A Chen, X Chen, X Ma, X Chen… - Biomedical …, 2005 - Wiley Online Library
A non‐aqueous capillary electrophoresis method has been developed for the separation and simultaneous determination of fraxin, esculin and esculetin in Cortex fraxini and its …

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